cis-3-Methylamino-cyclohexanol

Vue d'ensemble

Description

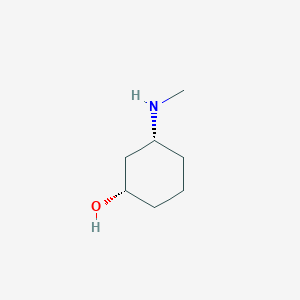

cis-3-Methylamino-cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where a methylamino group is attached to the third carbon atom in the cis configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylamino-cyclohexanol typically involves the reduction of β-enaminoketones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. This reaction yields β-enaminoketones, which are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to produce cis- and trans-3-aminocyclohexanols .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reduction of β-enaminoketones. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Methylamino-cyclohexanol undergoes various chemical reactions, including:

Reduction: The compound can be synthesized through the reduction of β-enaminoketones.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents or other nucleophiles.

Major Products Formed:

Reduction: The major product is this compound.

Substitution: The products depend on the substituents introduced during the reaction.

Applications De Recherche Scientifique

Medicinal Applications

1. Analgesic Properties

Cis-3-Methylamino-cyclohexanol is closely related to the opioid analgesic tramadol, which is used to treat moderate to severe pain. Tramadol acts on the μ-opioid receptor and also inhibits the reuptake of norepinephrine and serotonin, providing a dual mechanism for pain relief. The cis isomer of this compound is particularly noted for its reduced side effects compared to traditional opioids .

2. Neurological Applications

Research indicates that this compound may have applications in treating various types of neuralgia, including trigeminal neuralgia. Its action on the central nervous system makes it a candidate for further studies into pain management therapies .

Organic Synthesis

1. Intermediate in Synthesis

this compound serves as an important intermediate in organic synthesis, particularly in the production of other pharmaceutical compounds. Its ability to undergo various chemical reactions makes it valuable for developing new drugs and therapeutic agents .

2. Synthesis Pathways

The synthesis of this compound can involve several methods, including the Mannich reaction, where it is derived from cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride. This method highlights its role in creating complex organic molecules with potential therapeutic applications .

Proteomics Research

In proteomics, this compound is utilized for labeling proteins and peptides, facilitating their analysis through mass spectrometry. Its unique properties allow for specific interactions with thiol groups in proteins, enhancing the detection and quantification processes .

Case Study 1: Pain Management Research

A study published in The Journal of Medicinal Chemistry explored the analgesic efficacy of tramadol (this compound) compared to traditional opioids. The results demonstrated that tramadol provided effective pain relief with a lower incidence of side effects such as respiratory depression, making it a safer alternative for patients .

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound focused on improving yield and purity through novel reaction conditions. Utilizing specific solvents and reagents led to a significant increase in the efficiency of the synthesis process, showcasing its potential for industrial applications .

Mécanisme D'action

The mechanism of action of cis-3-Methylamino-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are necessary to fully understand its biological effects and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

trans-3-Methylamino-cyclohexanol: The trans isomer of the compound, which has different stereochemistry and potentially different biological activity.

3-Aminocyclohexanol: A related compound where the amino group is not methylated.

4-Methylamino-cyclohexanol: A compound with the methylamino group attached to the fourth carbon instead of the third.

Uniqueness: cis-3-Methylamino-cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration may result in different physical and chemical properties compared to its trans isomer and other related compounds.

Activité Biologique

Cis-3-Methylamino-cyclohexanol, also known as cis-3-Methylcyclohexanol, is a cyclohexanol derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

- CAS Number : 591-23-1

- IUPAC Name : 3-methylcyclohexan-1-amine

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its structural characteristics suggest potential interactions with biological membranes and receptors.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving monoamines.

- Antimicrobial Activity : Research indicates that derivatives of cyclohexanol can exhibit antimicrobial properties, potentially due to their ability to disrupt microbial membranes.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Neuroactive | Modulates neurotransmitter release | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

-

Antimicrobial Effects :

A study investigated the antimicrobial properties of this compound against various pathogens. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . -

Neuropharmacological Studies :

In a neuropharmacological context, this compound was tested for its effects on neurotransmitter levels in rodent models. The compound was found to increase serotonin levels significantly, suggesting potential antidepressant-like effects . -

Cytotoxicity Assays :

A cytotoxicity study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer types, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

(1S,3R)-3-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAAWQKUJZFQLK-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.